molecular formula C19H25N3O3S B5520629 1-[4-(2-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-2-thienyl]ethanone

1-[4-(2-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-2-thienyl]ethanone

Cat. No. B5520629
M. Wt: 375.5 g/mol
InChI Key: IDTQYJYCGIACCI-UHFFFAOYSA-N
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Description

The compound belongs to a class of organic molecules characterized by the presence of imidazole, piperidine, and thienyl groups, which are often explored for their potential biological activities and chemical properties. Compounds with these functional groups are synthesized and studied for various applications, including pharmaceuticals, due to their diverse chemical reactivity and ability to interact with biological systems.

Synthesis Analysis

Synthesis of similar compounds typically involves multi-step organic reactions, starting from basic building blocks like imidazoles, piperidines, and thiophenes. For instance, Govindhan et al. (2017) described the synthesis of a related compound using a click chemistry approach, indicating the potential methodologies that could be employed for synthesizing compounds with similar structural features (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).

Scientific Research Applications

Synthesis and Characterization

Research in this area often involves the development of novel synthetic routes and methodologies for creating complex molecules. For instance, a study by Govindhan et al. (2017) describes the synthesis and spectroscopic characterization of a compound using click chemistry, highlighting techniques such as IR, NMR, and MS studies, as well as thermal stability analysis and single crystal XRD analysis. This study provides insights into the structural and physical properties of synthesized compounds, which is crucial for understanding their potential applications (Govindhan et al., 2017).

Antimicrobial and Antifungal Activities

The search for new antimicrobial and antifungal agents is a significant area of research. For example, Patel et al. (2011) explored the synthesis and in vitro antimicrobial activity of new pyridine derivatives, showing variable and modest activity against bacteria and fungi. Such studies are fundamental for discovering new drugs and treatment methods (Patel et al., 2011).

Pharmacokinetics and Drug Design

Investigations into the pharmacokinetics nature of compounds, as well as their potential for further biological applications, are crucial. Research by Al-Masoudi et al. (2007) on the synthesis of nitroimidazole derivatives with potential anti-HIV activity exemplifies the efforts to understand how new molecules interact with biological systems, which is essential for drug development (Al-Masoudi et al., 2007).

Molecular Docking and Biological Applications

Molecular docking studies are an integral part of modern drug discovery processes, providing insights into the molecular interactions between drugs and their targets. The research by Raga et al. (1992) on the synthesis and preliminary antimycotic data of (benzo[b]thienyl)methyl ethers, including structure-activity relationships, is an example of how synthesized compounds are evaluated for their potential as biological agents (Raga et al., 1992).

Safety and Hazards

The compound is classified under GHS08 (health hazard) with a warning signal word. Hazard statements include H341 (Suspected of causing genetic defects). Precautionary statements include P201, P202, P281, P308+P313, P405, and P501 .

properties

IUPAC Name

2-(5-acetylthiophen-3-yl)-1-[3-[1-(2-methoxyethyl)imidazol-2-yl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S/c1-14(23)17-10-15(13-26-17)11-18(24)22-6-3-4-16(12-22)19-20-5-7-21(19)8-9-25-2/h5,7,10,13,16H,3-4,6,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTQYJYCGIACCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CS1)CC(=O)N2CCCC(C2)C3=NC=CN3CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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